![molecular formula C18H14ClN3O3S B2980198 (E)-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one CAS No. 627480-36-8](/img/structure/B2980198.png)
(E)-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one
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Description
(E)-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C18H14ClN3O3S and its molecular weight is 387.84. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Therapeutics
Thiazolidin-4-one derivatives have been extensively studied for their potential as anticancer agents. They have shown significant activity against various cancer cell lines by inhibiting key enzymes involved in cancer cell proliferation . The compound may serve as a multi-target enzyme inhibitor, offering a new avenue for cancer treatment.
Anti-HIV Medication
Some thiazolidin-4-one derivatives have demonstrated activity against HIV, suggesting their potential use as anti-HIV medications. Their mechanism of action often involves the inhibition of enzymes crucial for the life cycle of HIV, such as reverse transcriptase .
Anti-Tubercular Agents
The thiazolidin-4-one scaffold has been utilized in the development of anti-tubercular drugs. These compounds can inhibit mycobacterial growth and are valuable in the fight against tuberculosis, especially with the emergence of drug-resistant strains .
Antimicrobial and Antiviral Drugs
Thiazolidin-4-one derivatives exhibit antimicrobial and antiviral properties, making them candidates for treating various bacterial and viral infections. Their broad-spectrum activity includes effectiveness against resistant strains of bacteria .
Anti-Inflammatory Agents
Due to their chemical structure, thiazolidin-4-one derivatives can act as anti-inflammatory agents. They may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase, which are involved in the inflammatory response .
Enzyme Inhibition for Neurodegenerative Diseases
These compounds have been found to bind strongly to enzymes and receptors that play a role in neurodegenerative diseases. By inhibiting these targets, thiazolidin-4-one derivatives could be used in the treatment of conditions like Alzheimer’s disease .
properties
IUPAC Name |
(2E)-5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-13-7-5-11(6-8-13)15(24)9-16-17(25)21-18(26-16)22-20-10-12-3-1-2-4-14(12)23/h1-8,10,16,23H,9H2,(H,21,22,25)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYPLEZOMHYGBV-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC(=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one |
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